molecular formula C6H14NNaO5S B13668793 Sodium 2-Morpholinoethanesulfonate Monohydrate

Sodium 2-Morpholinoethanesulfonate Monohydrate

Cat. No.: B13668793
M. Wt: 235.24 g/mol
InChI Key: CSRCBLMBBOJYEX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-Morpholinoethanesulfonate Monohydrate typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-Morpholinoethanesulfonate Monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its buffering capacity .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which can alter its buffering capacity. The compound is stable under a wide range of temperatures and pH conditions, making it versatile for various applications .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, the sulfonate group remains intact, while other functional groups may undergo transformation .

Scientific Research Applications

Sodium 2-Morpholinoethanesulfonate Monohydrate is extensively used in scientific research due to its buffering properties. It is commonly employed in:

Mechanism of Action

The mechanism of action of Sodium 2-Morpholinoethanesulfonate Monohydrate involves its ability to stabilize pH by releasing or absorbing protons in response to fluctuations in the environmental pH. This buffering action is crucial in maintaining the stability of biochemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-Morpholinoethanesulfonate Monohydrate is unique due to its specific pH buffering range, minimal metal ion interaction, and low absorption at biological assay wavelengths. These properties make it particularly suitable for sensitive biochemical and biological applications .

Properties

Molecular Formula

C6H14NNaO5S

Molecular Weight

235.24 g/mol

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate;hydrate

InChI

InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1

InChI Key

CSRCBLMBBOJYEX-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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